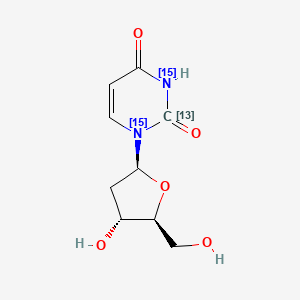
2'-Deoxy L-Uridine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-L-uridine-13C,15N2 is a labeled uridine derivative, which means it contains isotopic labels of carbon-13 and nitrogen-15. This compound is primarily used in scientific research for tracking and studying various biological processes. It has applications in the fields of chemistry, biology, medicine, and industry, particularly in the study of metabolic pathways and the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-L-uridine-13C,15N2 typically involves the incorporation of isotopic labels into the uridine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the chemical synthesis process. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of 2’-Deoxy-L-uridine-13C,15N2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound. This ensures that the final product meets the stringent requirements for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-L-uridine-13C,15N2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce uracil derivatives, while reduction reactions may yield dihydro-uridine derivatives. Substitution reactions can lead to a variety of substituted uridine compounds.
Scientific Research Applications
2’-Deoxy-L-uridine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Acts as a therapeutic agent for treating allergies, cancer, infections, and autoimmune diseases.
Industry: Utilized in the development of diagnostic tools and imaging agents
Mechanism of Action
The mechanism of action of 2’-Deoxy-L-uridine-13C,15N2 involves its incorporation into nucleic acids, where it can be used to track and study various biological processes. The isotopic labels allow researchers to monitor the compound’s distribution and metabolism within biological systems. This provides valuable insights into the molecular targets and pathways involved in various diseases and therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A non-labeled analogue of 2’-Deoxy-L-uridine-13C,15N2.
5-Fluoro-2’-deoxyuridine: A fluorinated analogue used in cancer treatment.
2’-Deoxy-5-methyluridine: A methylated analogue with different biological properties
Uniqueness
2’-Deoxy-L-uridine-13C,15N2 is unique due to its isotopic labels, which make it particularly useful for tracking and studying metabolic pathways. This compound’s ability to provide detailed insights into biological processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
231.18 g/mol |
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m1/s1/i9+1,10+1,11+1 |
InChI Key |
MXHRCPNRJAMMIM-RKIUKAQDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


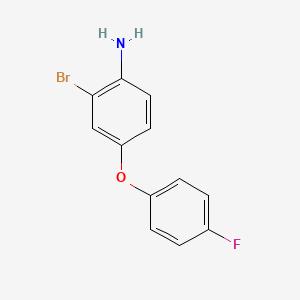


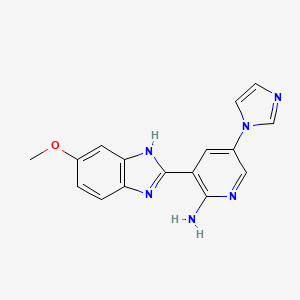
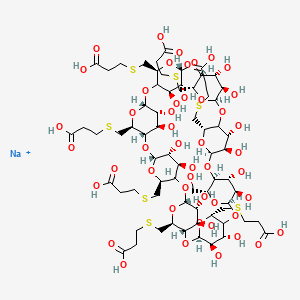
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
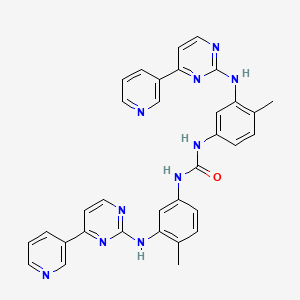
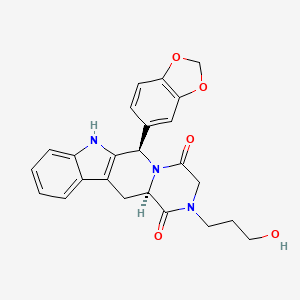
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
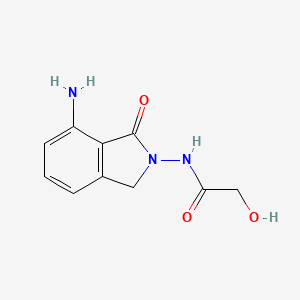
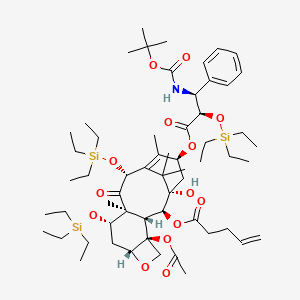

![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
